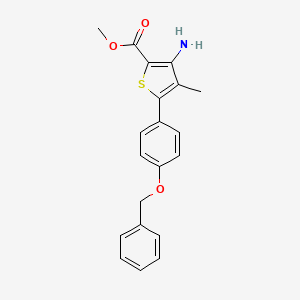
1-Ethyl-2-(furan-2-ylmethylene)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-(furan-2-ylmethylene)hydrazinecarbothioamide is a heterocyclic compound with the molecular formula C8H11N3OS This compound is characterized by the presence of a furan ring, a hydrazinecarbothioamide group, and an ethyl substituent
Preparation Methods
The synthesis of 1-Ethyl-2-(furan-2-ylmethylene)hydrazinecarbothioamide typically involves the condensation reaction between furan-2-carbaldehyde and ethyl hydrazinecarbothioamide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale applications. the synthetic route mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
1-Ethyl-2-(furan-2-ylmethylene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions for these reactions include the use of organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Ethyl-2-(furan-2-ylmethylene)hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has shown potential in biological studies, particularly in the development of new antimicrobial agents. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.
Medicine: Research has indicated that derivatives of this compound may have potential therapeutic applications, including antiviral and anticancer properties. Studies are ongoing to explore its efficacy and safety in medical applications.
Industry: While not widely used in industrial applications, the compound’s unique properties make it a candidate for the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(furan-2-ylmethylene)hydrazinecarbothioamide involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of the SARS-CoV-2 main protease, a key enzyme involved in the replication of the virus. The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting viral replication .
In other biological contexts, the compound may interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Ethyl-2-(furan-2-ylmethylene)hydrazinecarbothioamide can be compared with other similar compounds, such as:
2-(Furan-2-ylmethylene)hydrazinecarbothioamide: This compound lacks the ethyl substituent, which may affect its chemical reactivity and biological activity.
1,3,4-Thiadiazole derivatives: These compounds share a similar hydrazinecarbothioamide group but have different ring structures, leading to distinct chemical and biological properties.
Thiazole derivatives:
Properties
Molecular Formula |
C8H11N3OS |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
1-ethyl-1-[(E)-furan-2-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C8H11N3OS/c1-2-11(8(9)13)10-6-7-4-3-5-12-7/h3-6H,2H2,1H3,(H2,9,13)/b10-6+ |
InChI Key |
KCYVBZPCGXDMME-UXBLZVDNSA-N |
Isomeric SMILES |
CCN(C(=S)N)/N=C/C1=CC=CO1 |
Canonical SMILES |
CCN(C(=S)N)N=CC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





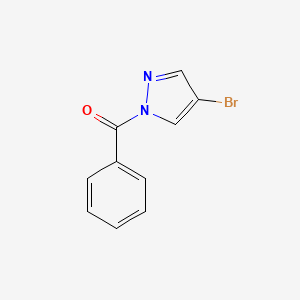

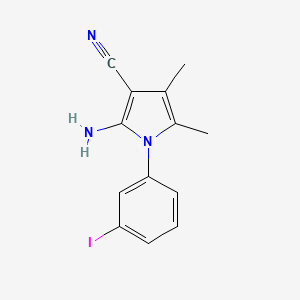
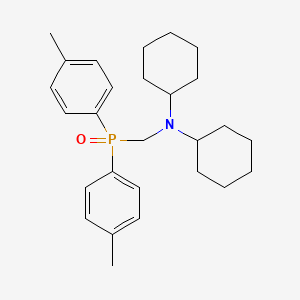
![3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12875187.png)
![3-[2-[(E)-2-nitroethenyl]pyrrol-1-yl]benzoic acid](/img/structure/B12875189.png)
![(4-Methoxyphenyl)[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]methanone](/img/structure/B12875192.png)

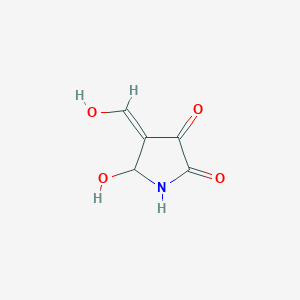
![6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione](/img/structure/B12875227.png)
